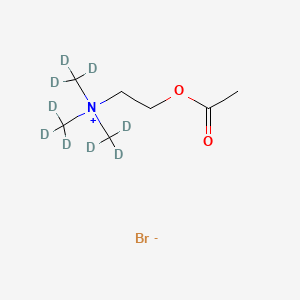
Acetylcholine-d9 Bromide
Vue d'ensemble
Description
Acetylcholine-d9 Bromide is a deuterium-labeled derivative of Acetylcholine Bromide. It is a stable isotope-labeled compound where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of acetylcholine and its analogs .
Mécanisme D'action
Target of Action
Acetylcholine-d9 Bromide primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the functioning of the nervous system, including the autonomic ganglia, neuromuscular junctions, and various sites in the central nervous system .
Mode of Action
this compound interacts with its targets by binding to the muscarinic and nicotinic acetylcholine receptors . This binding triggers a series of events leading to muscle contractions and mucus secretion . It also plays a key role in the pathophysiology of diseases like asthma, leading to bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling .
Biochemical Pathways
The binding of this compound to its receptors affects several biochemical pathways. For instance, it has been shown to modulate neuronal differentiation during early development . Both muscarinic and nicotinic acetylcholine receptors regulate a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation .
Pharmacokinetics
It is known that acetylcholine, in general, is rapidly broken down by cholinesterases . This rapid metabolism suggests that the bioavailability of this compound may be influenced by the presence and activity of these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can lead to muscle contractions, mucus secretion, bronchoconstriction, and increased inflammation . In the context of diseases like asthma, these effects can contribute to the disease’s symptoms and progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of enzymes like cholinesterases can all impact the action of this compound .
Analyse Biochimique
Biochemical Properties
Acetylcholine-d9 Bromide interacts with various enzymes, proteins, and other biomolecules. The synthesis and degradation of Acetylcholine involve two key enzymes: choline acetyltransferase, which synthesizes Acetylcholine from choline and acetyl CoA, and acetylcholinesterase, which breaks down Acetylcholine into choline and acetate . These interactions are crucial for the regulation of Acetylcholine levels in the body .
Cellular Effects
This compound, like Acetylcholine, can influence cell function in various ways. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of neurons in the nervous system, affecting cognitive functions such as memory and attention .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a neurotransmitter, it binds to and activates muscarinic and nicotinic acetylcholine receptors, triggering a cascade of intracellular events .
Metabolic Pathways
This compound is involved in the cholinergic system’s metabolic pathways . It is synthesized from choline via the action of choline acetyltransferase and is broken down by acetylcholinesterase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine-d9 Bromide involves the deuteration of Acetylcholine Bromide. This process typically includes the following steps:
Deuteration of Choline: Choline is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Acetylation: The deuterated choline is then acetylated using acetic anhydride to form Acetylcholine-d9.
Bromination: Finally, the acetylcholine-d9 is reacted with hydrobromic acid to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium oxide and other deuterated reagents is critical in maintaining the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylcholine-d9 Bromide undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form deuterated choline and acetic acid.
Oxidation: It can be oxidized to form deuterated choline oxide.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions or other halides
Major Products:
Hydrolysis: Deuterated choline and acetic acid.
Oxidation: Deuterated choline oxide.
Substitution: Various deuterated choline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Acetylcholine-d9 Bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of acetylcholine in biological systems.
Neuroscience Research: Helps in studying the role of acetylcholine in neurotransmission and its effects on neuronal signaling.
Drug Development: Used as a reference compound in the development of new drugs targeting cholinergic systems.
Biochemical Assays: Employed in various assays to study enzyme kinetics and receptor binding .
Comparaison Avec Des Composés Similaires
Acetylcholine Bromide: The non-deuterated form of Acetylcholine-d9 Bromide.
Choline Chloride: A precursor in the biosynthesis of acetylcholine.
Acetylcholine Chloride: Another form of acetylcholine used in research.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in pharmacokinetic and biochemical research .
Propriétés
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661771 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93449-32-2 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


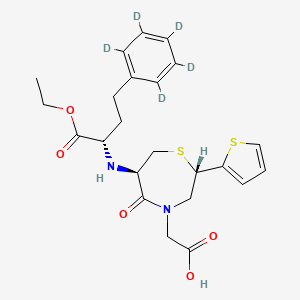

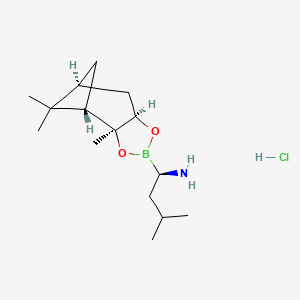

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)

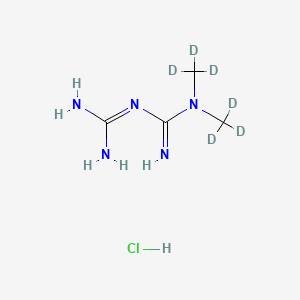
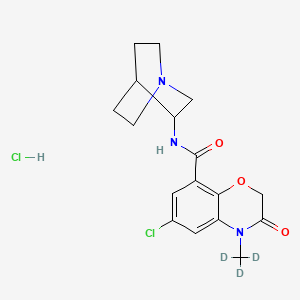
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
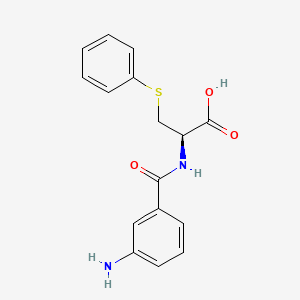
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

